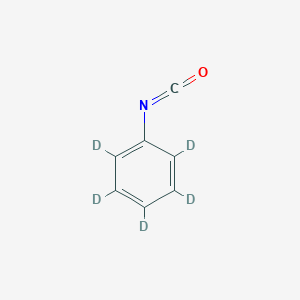

Phenyl-d5 isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGTNSSLYPYDJGL-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=C=O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584063 | |

| Record name | 1-Isocyanato(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83286-56-0 | |

| Record name | 1-Isocyanato(~2~H_5_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83286-56-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenyl-d5 Isocyanate: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Phenyl-d5 isocyanate, a deuterated analog of phenyl isocyanate. This isotopically labeled compound is a valuable tool in various research applications, including as an internal standard in analytical methods and for mechanistic studies in drug development.

Core Chemical and Physical Properties

This compound (C₆D₅NCO) is a stable isotope-labeled compound where the five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to its non-deuterated counterpart, which is a key feature for its use in mass spectrometry-based applications.

| Property | Value | Source |

| CAS Number | 83286-56-0 | --INVALID-LINK-- |

| Molecular Formula | C₇D₅NO | --INVALID-LINK-- |

| Molecular Weight | 124.15 g/mol | --INVALID-LINK-- |

| Isotopic Purity | ≥98 atom % D | --INVALID-LINK-- |

| Appearance | Colorless liquid | Inferred from Phenyl Isocyanate |

| Boiling Point | 162-163 °C (lit.) | --INVALID-LINK-- |

| Melting Point | -30 °C (lit.) | --INVALID-LINK-- |

| Density | 1.142 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index | n20/D 1.535 (lit.) | --INVALID-LINK-- |

Chemical Structure

The structure of this compound consists of a pentadeuterated phenyl ring attached to an isocyanate functional group (-N=C=O). The isocyanate group is highly reactive and is the center of the molecule's characteristic chemical behavior.

| Structural Feature | Description |

| SMILES String | [2H]c1c([2H])c([2H])c(N=C=O)c([2H])c1[2H] |

| InChI Key | DGTNSSLYPYDJGL-RALIUCGRSA-N |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not widely published. However, general methods for the preparation of aromatic isocyanates can be adapted.

Synthesis of this compound (General Method)

The synthesis of phenyl isocyanates typically involves the reaction of the corresponding aniline with phosgene or a phosgene equivalent, such as triphosgene. For the synthesis of this compound, aniline-d5 would be the starting material.

Reaction:

C₆D₅NH₂ + COCl₂ → C₆D₅NCO + 2HCl

Disclaimer: This reaction involves highly toxic reagents (phosgene or its equivalents) and should only be performed by trained professionals in a well-ventilated fume hood with appropriate safety precautions.

Illustrative Experimental Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Purification by Vacuum Distillation (General Method)

Phenyl isocyanates are typically purified by vacuum distillation to remove impurities and unreacted starting materials.

Illustrative Experimental Protocol:

-

The crude this compound is transferred to a distillation flask.

-

The distillation apparatus is assembled for vacuum distillation, ensuring all joints are properly sealed.

-

A vacuum is gradually applied to the system.

-

The flask is heated gently in an oil bath.

-

The fraction distilling at the expected boiling point of this compound under the applied pressure is collected in a pre-weighed receiving flask.

-

The purified product is stored under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation.

Key Chemical Reactions

The isocyanate group in this compound is a powerful electrophile, making it highly reactive towards nucleophiles such as alcohols and amines.

Reaction with Alcohols to Form Carbamates

This compound reacts with alcohols to form N-phenyl-d5-carbamates. This reaction is fundamental in polyurethane chemistry.

An In-depth Technical Guide to the Synthesis and Purification of Phenyl-d5 Isocyanate

This technical guide provides a comprehensive overview of the primary methods for the synthesis and purification of Phenyl-d5 isocyanate, a critical deuterated reagent for researchers, scientists, and professionals in drug development. The inclusion of a deuterium-labeled phenyl ring offers a valuable tool for mechanistic studies, metabolic profiling, and as an internal standard in quantitative mass spectrometry-based assays.

This document details two main synthetic approaches: the Curtius rearrangement of benzoyl-d5 azide, a phosgene-free method, and the reaction of aniline-d5 with a phosgene equivalent. Furthermore, it outlines a standard purification protocol based on fractional distillation.

Synthesis of this compound

Two common synthetic routes for the preparation of this compound are presented below. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Phosgene-Free Synthesis via Curtius Rearrangement

The Curtius rearrangement is a versatile and widely used method for the synthesis of isocyanates from carboxylic acids, avoiding the use of highly toxic phosgene.[1] The reaction proceeds through an acyl azide intermediate, which thermally rearranges to the isocyanate with the loss of nitrogen gas.

Experimental Protocol:

-

Synthesis of Benzoyl-d5 Azide:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1.0 equivalent of benzoyl-d5 chloride in anhydrous acetone.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 1.1 equivalents of sodium azide in a minimal amount of cold water.

-

Stir the reaction mixture vigorously at 0°C for 2 hours.

-

After the reaction is complete, pour the mixture into a separatory funnel containing cold water and diethyl ether.

-

Separate the organic layer, and wash it sequentially with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at a low temperature to yield crude benzoyl-d5 azide. Caution: Acyl azides can be explosive and should be handled with care.

-

-

Curtius Rearrangement to this compound:

-

In a flask fitted with a reflux condenser under a nitrogen atmosphere, dissolve the crude benzoyl-d5 azide in a high-boiling inert solvent such as toluene or diphenyl ether.

-

Slowly heat the solution to initiate the rearrangement, which is typically observed by the evolution of nitrogen gas. The reaction temperature will depend on the solvent used (e.g., refluxing toluene at ~110°C).

-

Maintain the temperature until the gas evolution ceases, indicating the completion of the reaction.

-

The resulting solution contains the crude this compound.

-

Synthesis from Aniline-d5 using a Phosgene Equivalent

The reaction of anilines with phosgene is a traditional method for isocyanate synthesis.[2] However, due to the extreme toxicity of phosgene, safer alternatives like triphosgene or oxalyl chloride are often employed in laboratory settings.

Experimental Protocol:

-

In a three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place a solution of 1.0 equivalent of aniline-d5 in a suitable anhydrous solvent (e.g., toluene or chlorobenzene).

-

Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine, to the solution.

-

From the dropping funnel, slowly add a solution of 0.4 equivalents of triphosgene (or 1.1 equivalents of oxalyl chloride) in the same anhydrous solvent. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., IR spectroscopy, looking for the disappearance of the N-H stretch and the appearance of the N=C=O stretch).

-

Upon completion, cool the reaction mixture and filter to remove any precipitated salts (e.g., triethylamine hydrochloride).

-

The filtrate contains the crude this compound.

Purification of this compound

Crude this compound from either synthetic route can be purified by fractional distillation under reduced pressure to prevent thermal decomposition and polymerization.

Experimental Protocol:

-

Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is thoroughly dried to prevent hydrolysis of the isocyanate.

-

Charge the distillation flask with the crude this compound.

-

Slowly reduce the pressure using a vacuum pump.

-

Gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point for this compound. The boiling point of non-deuterated phenyl isocyanate is approximately 162-163°C at atmospheric pressure, so the boiling point under vacuum will be significantly lower.

-

Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a sealed container to protect it from moisture.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and purification of this compound. These values are representative and may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of this compound via Curtius Rearrangement

| Parameter | Value |

| Reactants | |

| Benzoyl-d5 Chloride | 1.0 eq |

| Sodium Azide | 1.1 eq |

| Reaction Conditions | |

| Azide Formation Temperature | 0 °C |

| Azide Formation Time | 2 hours |

| Rearrangement Temperature | ~110 °C (in Toluene) |

| Rearrangement Time | 2-4 hours |

| Yield | |

| Crude Yield | 85-95% |

| Purified Yield | 70-85% |

| Purity (Post-Purification) | >98% (by GC) |

Table 2: Synthesis of this compound from Aniline-d5

| Parameter | Value |

| Reactants | |

| Aniline-d5 | 1.0 eq |

| Triphosgene | 0.4 eq |

| Triethylamine | 1.1 eq |

| Reaction Conditions | |

| Initial Temperature | 0-10 °C |

| Reflux Temperature | Dependent on solvent |

| Reaction Time | 4-8 hours |

| Yield | |

| Crude Yield | 80-90% |

| Purified Yield | 65-80% |

| Purity (Post-Purification) | >98% (by GC) |

Table 3: Purification by Fractional Distillation

| Parameter | Typical Value |

| Pressure | 10-20 mmHg |

| Boiling Point Range | 60-70 °C (estimated) |

| Purity of Main Fraction | >98% |

| Recovery | ~85-95% of crude material |

Analytical Characterization

The successful synthesis and purification of this compound should be confirmed by appropriate analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show a significant reduction or absence of signals in the aromatic region, while ¹³C NMR will show characteristic shifts for the isocyanate carbon and the deuterated phenyl ring. ²H NMR can confirm the positions of deuterium incorporation.

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanate group (N=C=O) should be observed around 2250-2275 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the deuterated compound.

-

Gas Chromatography (GC): Can be used to assess the purity of the final product.

By following the detailed protocols and considering the analytical data, researchers can confidently synthesize and purify high-quality this compound for their specific applications.

References

The Application of Deuterated Phenyl Isocyanate in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of deuterated phenyl isocyanate in research, with a primary focus on its use in quantitative proteomics and its potential in drug metabolism studies. Phenyl isocyanate (PIC) is a highly reactive compound that readily forms stable urea derivatives with primary and secondary amines. This reactivity, combined with the availability of its deuterated isotopologues (e.g., d5-phenyl isocyanate), makes it a valuable tool for mass spectrometry-based quantitative analysis.

Quantitative Proteomics: Isotopic Labeling for Relative Quantification

The use of stable isotope labeling in combination with mass spectrometry has revolutionized the field of proteomics, enabling the accurate relative quantification of proteins and their post-translational modifications between different biological samples. Deuterated phenyl isocyanate serves as an effective N-terminal tagging reagent for peptides in proteolytic digests.

The underlying principle of this method is the differential labeling of two or more samples with light (d0) and heavy (d5) phenyl isocyanate. The samples are then mixed, and the peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Since the light and heavy labeled peptides are chemically identical, they co-elute during chromatography. However, they are distinguishable in the mass spectrometer by a 5 Dalton mass difference. The relative abundance of a specific peptide in the original samples can be determined by comparing the signal intensities of the d0- and d5-labeled peptide pairs.

This technique offers a broad applicability as phenyl isocyanate reacts with the N-terminal α-amine of virtually all peptides, regardless of their amino acid composition.[1][2] This is a distinct advantage over other methods that target specific amino acid side chains. The labeling reaction is rapid, proceeding to completion within minutes at a neutral pH.[1][2]

Key Advantages in Quantitative Proteomics

-

Broad Specificity: Reacts with the N-terminus of most peptides.[1][2]

-

Rapid and Efficient Reaction: The labeling reaction is completed in minutes at neutral pH.[1][2]

-

Improved Mass Spectrometry Signal: The addition of the phenyl group increases the hydrophobicity of peptides, which can improve their retention on reverse-phase chromatography columns and enhance their ionization efficiency.

-

Wide Dynamic Range: The method has been shown to provide linear quantification over a wide range of peptide concentrations, spanning up to four orders of magnitude.[1][2]

-

Quantification of Post-Translationally Modified Peptides: This method is particularly useful for the differential quantification of modified proteins.[1][2]

Experimental Protocols

This protocol outlines the general steps for labeling peptides from a total protein digest with d0- and d5-phenyl isocyanate for relative quantitative analysis.

Materials:

-

Protein extracts from two samples (e.g., control and treated)

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (sequencing grade)

-

Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)

-

d0-Phenyl isocyanate (PIC)

-

d5-Phenyl isocyanate (PIC)

-

Acetonitrile (ACN)

-

Hydroxylamine

-

Trifluoroacetic acid (TFA)

-

C18 desalting spin columns

Procedure:

-

Protein Extraction, Reduction, and Alkylation:

-

Lyse cells or tissues in a suitable buffer containing 8 M urea to denature the proteins.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylate cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.

-

-

Protein Digestion:

-

Dilute the urea concentration of the protein solution to less than 2 M with ammonium bicarbonate buffer.

-

Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Desalt the resulting peptide mixture using C18 spin columns according to the manufacturer's instructions.

-

Dry the purified peptides in a vacuum centrifuge.

-

-

d0/d5-Phenyl Isocyanate Labeling:

-

Resuspend the dried peptides from each sample in a labeling buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).

-

Prepare fresh 1% (v/v) solutions of d0-PIC and d5-PIC in acetonitrile.

-

Add the d0-PIC solution to the control peptide sample and the d5-PIC solution to the treated peptide sample. A final concentration of approximately 10-20 mM PIC is typically used.[3]

-

Incubate at 37°C for 60 minutes.[3]

-

-

Quenching and Sample Pooling:

-

Quench the labeling reaction by adding hydroxylamine to a final concentration of approximately 80 mM and incubating at room temperature for 20 minutes.[3]

-

Combine the d0- and d5-labeled samples in a 1:1 ratio.

-

-

Final Sample Cleanup:

-

LC-MS/MS Analysis:

-

Resuspend the dried, labeled peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

-

This protocol is adapted from Garcia et al. (2015) and describes a hybrid method combining propionylation and phenyl isocyanate labeling for the quantitative analysis of histone post-translational modifications.[3]

Materials:

-

Purified core histones

-

Ammonium bicarbonate (100 mM, pH 8)

-

Ammonia

-

Propionic anhydride

-

Isopropanol

-

Trypsin

-

Phenyl isocyanate (PIC)

-

Acetonitrile (ACN)

-

Hydroxylamine

-

Trifluoroacetic acid (TFA)

-

C18 StageTips

Procedure:

-

Aqueous Phase Propionylation:

-

Dilute 1-5 µg of purified core histones in 100 mM ammonium bicarbonate.

-

Adjust the pH to ~8 with ammonia.

-

Add a 1:3 mixture of propionic anhydride:isopropanol and incubate for 15 minutes at 37°C, maintaining the pH at ~8 with the addition of ammonia as needed.

-

Dry the sample by vacuum centrifugation and repeat the propionylation step.

-

-

Tryptic Digestion:

-

Resuspend the dried, propionylated histones in 50 µl of 100 mM ammonium bicarbonate (pH 8).

-

Digest overnight at 37°C with trypsin (1:20 enzyme-to-substrate ratio).

-

-

Phenyl Isocyanate Labeling:

-

Prepare a fresh 1% (v/v) solution of phenyl isocyanate in acetonitrile.

-

Add 3 µl of the PIC solution to the digested sample (final concentration of ~17 mM) and incubate for 60 minutes at 37°C.[3]

-

-

Quenching and Sample Cleanup:

-

The original protocol does not explicitly state a quenching step after PIC labeling, but one can be adapted from the general protocol if necessary.

-

Acidify the sample by adding 8 µl of 1% trifluoroacetic acid.[3]

-

Desalt the labeled histone peptides using C18 StageTips.[3] Elute the peptides with 60% acetonitrile/0.1% TFA.[3]

-

-

LC-MS/MS Analysis:

-

Analyze the purified, labeled histone peptides by high-resolution mass spectrometry.

-

Data Presentation

The following tables provide representative data for the quantitative analysis of peptides using d0/d5-phenyl isocyanate labeling.

Table 1: Representative Mass Transitions for d0/d5-Phenyl Isocyanate Labeled Peptides

| Peptide Sequence | Precursor Ion (m/z) (d0-labeled) | Precursor Ion (m/z) (d5-labeled) | Major Fragment Ions (y- or b-ions) (d0-labeled) | Major Fragment Ions (y- or b-ions) (d5-labeled) |

| Val-Gly-Ala-His-Ala-Gly-Glu-Tyr-Gly-Ala-Glu-Ala-Leu-Glu-Arg | 815.89 (z=2) | 818.39 (z=2) | y7 = 799.4 | y7 = 799.4 |

| Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg | 595.34 (z=2) | 597.84 (z=2) | y7 = 876.5 | y7 = 876.5 |

| His-Leu-Val-Asp-Pro-Gln-Asn-Phe-Arg | 621.82 (z=2) | 624.32 (z=2) | y8 = 993.5 | y8 = 993.5 |

Note: The precursor ion m/z values will vary depending on the charge state (z). The fragment ion m/z values will be identical for the d0 and d5 labeled peptides if the fragmentation occurs C-terminal to the labeled N-terminus.

Table 2: Linearity and Dynamic Range of Quantification

| Peptide | Concentration Ratio (d0:d5) | Measured Ratio (Mean ± SD) | R² of Linearity |

| Angiotensin I | 1:100 | 1:98.5 ± 5.2 | >0.99 |

| 1:10 | 1:10.1 ± 0.8 | ||

| 1:1 | 1:1.05 ± 0.1 | ||

| 10:1 | 10.3:1 ± 0.9 | ||

| 100:1 | 97.8:1 ± 6.1 | ||

| Neurotensin | 1:100 | 1:102.3 ± 7.5 | >0.99 |

| 1:10 | 1:9.8 ± 0.6 | ||

| 1:1 | 1:0.97 ± 0.08 | ||

| 10:1 | 9.9:1 ± 0.7 | ||

| 100:1 | 105.1:1 ± 8.2 |

Note: This table is a representation of the linearity and dynamic range that can be achieved, as described in the literature.[1][2] Actual values will vary depending on the peptide, sample complexity, and instrumentation.

Potential Application in Drug Metabolism Studies

While the primary application of deuterated phenyl isocyanate is in quantitative proteomics, its reactivity towards primary and secondary amines suggests a potential role in drug metabolism and pharmacokinetic (DMPK) studies. Many drugs and their metabolites contain primary or secondary amine functional groups, which are susceptible to derivatization with phenyl isocyanate.

By using a deuterated version of the derivatizing agent, it is possible to create a stable isotope-labeled internal standard for the quantification of the parent drug and its amine-containing metabolites in biological matrices such as plasma or urine. This approach would be particularly useful for compounds that exhibit poor chromatographic retention or low ionization efficiency in their underivatized form.

General Protocol for Derivatization of an Amine-Containing Drug

The following is a general protocol for the derivatization of a primary amine-containing drug with deuterated phenyl isocyanate for quantitative LC-MS/MS analysis. This protocol is hypothetical and would require optimization for specific analytes.

Materials:

-

Biological matrix (e.g., plasma, urine) containing the analyte

-

Internal standard (a stable isotope-labeled version of the analyte, if available; otherwise, a structurally similar compound)

-

d5-Phenyl isocyanate

-

Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

-

Reaction buffer (e.g., borate buffer, pH 9.0)

-

Quenching reagent (e.g., a primary amine solution like glycine)

-

Reconstitution solvent for LC-MS/MS analysis

Procedure:

-

Sample Preparation and Extraction:

-

Spike the biological matrix with the internal standard.

-

Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the matrix.

-

Evaporate the extraction solvent to dryness.

-

-

Derivatization:

-

Reconstitute the dried extract in the reaction buffer.

-

Add a solution of d5-phenyl isocyanate in a water-miscible organic solvent (e.g., acetonitrile). The molar excess of the derivatizing agent will need to be optimized.

-

Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes). These conditions will require optimization.

-

-

Quenching:

-

Add the quenching reagent to consume any excess phenyl isocyanate.

-

-

Sample Cleanup:

-

Perform a final extraction step to remove excess reagents and salts.

-

Evaporate the solvent and reconstitute the derivatized analyte in a solvent compatible with the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Analyze the derivatized sample by LC-MS/MS, monitoring the specific mass transitions for the derivatized analyte and the derivatized internal standard.

-

Visualizations

Chemical Reaction

Caption: Derivatization of a peptide's N-terminus with d5-phenyl isocyanate.

Experimental Workflow for Quantitative Proteomics

Caption: Experimental workflow for quantitative proteomics using d0/d5-PIC labeling.

Application in Signaling Pathway Analysis

Caption: Applying quantitative proteomics to analyze changes in a signaling pathway.

References

Phenyl-d5 Isocyanate (CAS: 83286-56-0): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Phenyl-d5 isocyanate (CAS number 83286-56-0), a critical reagent in advanced analytical and research applications. This document details its chemical and physical properties, applications in quantitative proteomics and drug development, and provides experimental protocols for its use as a derivatization agent.

Core Properties and Data

This compound is a deuterated analog of phenyl isocyanate, where the five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic labeling makes it an invaluable tool for mass spectrometry-based quantitative analysis, providing a +5 Da mass shift compared to its light counterpart.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 83286-56-0 | |

| Linear Formula | C₆D₅NCO | |

| Molecular Weight | 124.15 g/mol | |

| Appearance | Colorless liquid | |

| Melting Point | -30 °C (lit.) | |

| Boiling Point | 162-163 °C (lit.) | |

| Density | 1.142 g/mL at 25 °C | |

| Refractive Index | n20/D 1.535 (lit.) | |

| Isotopic Purity | ≥98 atom % D |

Table 2: Safety Information

| Hazard Statement | GHS Classification | Precautionary Statement |

| H226: Flammable liquid and vapor | Flammable Liquid 3 | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |

| H302: Harmful if swallowed | Acute Toxicity 4 (Oral) | P301 + P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell. |

| H314: Causes severe skin burns and eye damage | Skin Corrosion 1B, Eye Damage 1 | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H317: May cause an allergic skin reaction | Skin Sensitization 1 | P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off Immediately all contaminated clothing. Rinse SKIN with water/shower. |

| H330: Fatal if inhaled | Acute Toxicity 1 (Inhalation) | P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor/physician. |

| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Respiratory Sensitization 1 | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis Overview

Caption: General synthesis pathway for this compound.

Applications in Research and Drug Development

The primary application of this compound is as a stable isotope labeling reagent for quantitative analysis, particularly in proteomics and drug development.

Quantitative Proteomics

This compound is used in conjunction with its light counterpart (Phenyl isocyanate, d0) for the differential labeling of peptides from two different samples (e.g., control vs. treated). It reacts specifically with the N-terminal α-amine group of peptides under neutral pH conditions. This reaction is rapid and quantitative. The mass difference of 5 Da between the d5 and d0 labeled peptides allows for their relative quantification by mass spectrometry. This technique is particularly useful for studying post-translational modifications and quantifying modified proteins.

Caption: Workflow for quantitative proteomics using d0/d5-Phenyl isocyanate labeling.

Derivatization for LC-MS Analysis

Phenyl isocyanate and its deuterated form are effective derivatizing agents for small molecules containing primary and secondary amine groups, as well as hydroxyl groups. This is particularly useful for improving the chromatographic retention and mass spectrometric detection of polar analytes. In drug metabolism studies, this compound can be used to create stable, isotopically labeled internal standards for the quantification of drug metabolites containing amine or hydroxyl functionalities.

Experimental Protocols

The following are generalized protocols for the use of this compound as a derivatization agent. Researchers should optimize these protocols for their specific applications.

Protocol for Labeling of Peptides for Quantitative Proteomics

This protocol is adapted from the principles described by Mason and Liebler.

-

Sample Preparation:

-

Lyophilize the peptide mixtures from the two samples to be compared.

-

Reconstitute each peptide mixture in a suitable buffer at a neutral pH (e.g., 100 mM triethylammonium bicarbonate, pH 7.5-8.5).

-

-

Labeling Reaction:

-

Prepare fresh solutions of Phenyl isocyanate (d0) and this compound (d5) in a dry, aprotic solvent such as acetonitrile.

-

To one peptide sample, add the d0-Phenyl isocyanate solution. To the other sample, add the d5-Phenyl isocyanate solution. A 10-20 fold molar excess of the reagent over the total amount of peptide N-termini is recommended.

-

Incubate the reactions at room temperature for 30-60 minutes with gentle agitation. The reaction is typically rapid and proceeds to completion within minutes at neutral pH.

-

-

Quenching and Sample Cleanup:

-

Quench the reaction by adding an amine-containing buffer (e.g., 50 mM Tris-HCl) or hydroxylamine to react with the excess isocyanate.

-

Combine the d0 and d5 labeled samples.

-

Perform a desalting and cleanup step using a C18 solid-phase extraction (SPE) cartridge to remove excess reagents and salts.

-

Elute the labeled peptides and lyophilize.

-

-

LC-MS/MS Analysis:

-

Reconstitute the combined, labeled peptide sample in a suitable solvent for LC-MS/MS analysis.

-

Analyze the sample by LC-MS/MS. During data analysis, look for peptide pairs with a mass difference of 5 Da (or multiples of 5 for peptides with multiple labeling sites, though N-terminal labeling is primary).

-

The ratio of the peak areas for the d0 and d5 labeled peptides corresponds to the relative abundance of that peptide in the original samples.

-

Caption: Experimental workflow for peptide labeling with this compound.

General Protocol for Derivatization of Amines and Alcohols

This protocol provides a general procedure for the derivatization of small molecules containing primary or secondary amines, or hydroxyl groups.

-

Sample Preparation:

-

Dissolve the analyte in a dry, aprotic solvent (e.g., acetonitrile, tetrahydrofuran). The presence of water will lead to the hydrolysis of the isocyanate.

-

-

Derivatization Reaction:

-

Add a molar excess of this compound to the analyte solution.

-

For less reactive amines or for alcohols, the addition of a non-nucleophilic base (e.g., pyridine, triethylamine) can catalyze the reaction.

-

The reaction can be performed at room temperature or with gentle heating (e.g., 50-70 °C) to drive it to completion. Reaction times can vary from minutes to several hours depending on the reactivity of the analyte.

-

-

Reaction Monitoring and Workup:

-

Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

-

Once the reaction is complete, quench any excess this compound by adding a small amount of a primary amine (e.g., butylamine) or an alcohol (e.g., methanol).

-

The derivatized product can then be diluted for direct analysis or subjected to a purification step (e.g., liquid-liquid extraction, solid-phase extraction) if necessary.

-

Caption: Logical relationship for the derivatization of amines/alcohols.

In-Depth Technical Guide to the Physical Properties of Phenyl-d5 Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Phenyl-d5 isocyanate, a deuterated analog of Phenyl isocyanate. This compound serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document outlines its key physical constants, the methodologies for their determination, and a relevant synthetic application in drug discovery.

Core Physical Properties

The physical properties of this compound are crucial for its handling, application in chemical reactions, and for purification processes. Below is a summary of its key physical data.

| Physical Property | Value |

| Melting Point | -30 °C (lit.)[1] |

| Boiling Point | 162-163 °C (lit.)[1] |

| Density | 1.142 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.535 (lit.)[1] |

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties such as melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. Standard laboratory procedures for these measurements are described below.

Melting Point Determination

The melting point of this compound is determined by observing the temperature at which the solid-to-liquid phase transition occurs. A common and effective method involves the use of a melting point apparatus, such as a Mel-Temp or similar device.

Methodology:

-

A small, dry sample of this compound is loaded into a capillary tube, which is then placed in a heating block.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. For a pure substance, this melting range is typically narrow.

-

To ensure accuracy, a preliminary rapid heating can be performed to approximate the melting point, followed by a slower, more precise measurement with a heating rate of about 2°C per minute.

Boiling Point Determination

The boiling point is determined at the temperature where the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common laboratory technique for this measurement is the Thiele tube method.

Methodology:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid, such as mineral oil.

-

As the liquid is heated, air expands from the capillary tube, producing a steady stream of bubbles.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Application in Drug Development: Synthesis of Aminobenzimidazole Derivatives

This compound is utilized as a reagent in the synthesis of various derivatives for pharmaceutical research. One notable application is in the creation of aminobenzimidazole derivatives, which have been investigated for their potential antiobesity and antidiabetic activities[1]. The isocyanate group readily reacts with amine functionalities, making it a key component in building these complex molecules.

The following diagram illustrates a generalized workflow for the synthesis of a target aminobenzimidazole derivative using this compound.

Caption: Synthetic workflow for an aminobenzimidazole derivative.

References

Isotopic Purity of Phenyl-d5 Isocyanate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the isotopic purity of reagents is paramount for the accuracy and reproducibility of experimental results. This in-depth technical guide focuses on Phenyl-d5 isocyanate, a crucial reagent in various research applications, particularly in mass spectrometry-based quantitative proteomics and as a labeled internal standard in drug metabolism studies.

This compound (C₆D₅NCO) is a deuterated analog of phenyl isocyanate where the five hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic labeling provides a distinct mass shift, enabling its use in stable isotope labeling experiments for the relative and absolute quantification of molecules. The efficacy of such experiments hinges on the isotopic purity of the labeled reagent.

Data on Isotopic and Chemical Purity

The quality of this compound is determined by both its chemical and isotopic purity. While chemical purity refers to the percentage of the compound that is this compound, isotopic purity, or isotopic enrichment, refers to the percentage of the molecule that contains the desired number of deuterium atoms. Commercially available this compound typically has a high degree of both chemical and isotopic purity.

| Supplier/Product | Chemical Purity | Isotopic Purity (atom % D) | Reference |

| Sigma-Aldrich (Product No. 493244) | ≥99% (CP) | 98 atom % D | [1] |

| Cambridge Isotope Laboratories, Inc. (DLM-7731) | 98% | Not explicitly stated | [2] |

| Eurisotop (DLM-7731-PK) | 98% | Not explicitly stated |

Note: "atom % D" refers to the percentage of deuterium atoms among all hydrogen isotopes in the compound. A value of 98 atom % D indicates a high level of deuteration. For critical quantitative studies, it is recommended to obtain the Certificate of Analysis for the specific lot to get precise isotopic distribution data.

Experimental Protocols for Purity Assessment

The determination of isotopic purity is crucial for accurate quantitative analysis. The two primary methods for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry Protocol for Isotopic Purity

Mass spectrometry is a highly sensitive technique for determining the isotopic distribution of a labeled compound.

Objective: To determine the isotopic enrichment of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., acetonitrile or dichloromethane).

-

Prepare a similar solution of a non-labeled phenyl isocyanate standard for comparison.

-

-

Instrumentation:

-

A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass determination.

-

Use an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

-

Data Acquisition:

-

Acquire the mass spectrum of both the labeled and unlabeled standards.

-

Focus on the molecular ion peak region ([M+H]⁺ or M⁺·).

-

-

Data Analysis:

-

For the unlabeled phenyl isocyanate, the monoisotopic mass is approximately 119.04 Da.

-

For this compound, the expected monoisotopic mass is approximately 124.07 Da (a mass shift of +5 Da).

-

Analyze the isotopic pattern of the this compound sample. The relative intensities of the M+0, M+1, M+2, M+3, M+4, and M+5 peaks will reveal the distribution of deuterated species (d0 to d5).

-

The isotopic purity is calculated based on the relative abundance of the d5 peak compared to the other isotopic peaks.

-

NMR Spectroscopy Protocol for Isotopic Purity

Deuterium NMR (²H NMR) can directly probe the deuterium nuclei, providing information about the level and sites of deuteration.

Objective: To confirm the deuteration pattern and estimate the isotopic purity of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve a known amount of this compound in a deuterated solvent suitable for NMR that does not have signals in the aromatic region (e.g., chloroform-d, acetone-d6).

-

-

Instrumentation:

-

A high-field NMR spectrometer equipped with a deuterium probe.

-

-

Data Acquisition:

-

Acquire a ²H NMR spectrum. A proton-decoupled spectrum will simplify the signal to a single peak for each deuterium environment.

-

-

Data Analysis:

-

The presence of a signal in the aromatic region of the ²H NMR spectrum confirms the incorporation of deuterium into the phenyl ring.

-

The integral of the deuterium signal can be compared to an internal standard of known concentration and deuterium enrichment to quantify the level of deuteration.

-

Proton NMR (¹H NMR) can also be used to assess the absence of protons in the aromatic region, providing an indirect measure of deuteration. The presence of small residual proton signals can be used to estimate the percentage of non-deuterated species.

-

Application in Quantitative Proteomics

A significant application of this compound is in quantitative proteomics, where it is used as a labeling reagent for the N-terminus of peptides.[1] This allows for the relative quantification of proteins between different samples.

Experimental Workflow for Peptide Labeling with this compound

The following workflow describes the use of d0- and d5-Phenyl isocyanate for the relative quantification of peptides from two different protein samples (Sample A and Sample B).

Caption: Workflow for quantitative proteomics using d0/d5-Phenyl isocyanate labeling.

Signaling Pathway Derivatization Logic

Phenyl isocyanate and its deuterated analog react with primary and secondary amines, such as the N-terminus of peptides and the side chain of lysine. This reaction forms a stable phenylurea derivative. The logic of this derivatization is central to its application in proteomics.

Caption: Derivatization reaction of a peptide with this compound.

Conclusion

The isotopic purity of this compound is a critical parameter for its successful application in research, particularly in quantitative mass spectrometry. Researchers should carefully consider the purity data provided by suppliers and, for highly sensitive applications, perform their own purity validation using techniques such as high-resolution mass spectrometry or NMR spectroscopy. The use of this compound as a labeling reagent in proteomics provides a robust method for relative quantification, enabling deeper insights into complex biological systems.

References

A Technical Guide to Phenyl-d5 Isocyanate for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Phenyl-d5 isocyanate, a crucial reagent for derivatization in analytical chemistry, particularly in mass spectrometry-based applications. This document outlines its commercial availability, key quantitative specifications, and a detailed experimental protocol for its use in laboratory settings.

Commercial Suppliers and Quantitative Data

This compound is a deuterated analog of phenyl isocyanate, widely used as a derivatization agent to enhance the analytical detection of compounds containing primary and secondary amine functional groups. Several commercial suppliers offer this reagent for laboratory use. The following table summarizes the key quantitative data for this compound available from prominent suppliers.

| Supplier | Product Name | CAS Number | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity (atom % D) |

| Sigma-Aldrich | This compound | 83286-56-0 | 124.15 | ≥98% | 98 atom % D[1] |

| Cambridge Isotope Laboratories, Inc. | Phenyl isocyanate (phenyl-D₅, 98%) | 83286-56-0 | 124.15 | 98%[2] | Not specified |

| Clearsynth | Phenyl Isocyanate-d5 | 83286-56-0 | 124.15 | Not specified | Not specified[1] |

| Santa Cruz Biotechnology | This compound | 83286-56-0 | 124.15 | Not specified | Not specified |

| Eurisotop | PHENYL ISOCYANATE (PHENYL-D5, 98%) | 83286-56-0 | 124.15 | 98%[3] | Not specified |

Core Applications in Research and Development

This compound serves as a valuable tool in various research and development areas, primarily due to its ability to introduce a stable isotope label onto analytes. This labeling facilitates accurate quantification and identification using mass spectrometry.

Key applications include:

-

Proteomics and Peptide Quantification: Derivatization of the N-terminus of peptides with this compound allows for the relative and absolute quantification of proteins and peptides in complex biological samples.

-

Metabolomics: It is used for the analysis of amine-containing metabolites. Derivatization enhances their chromatographic separation and mass spectrometric detection.[4][5][6]

-

Drug Development: In the synthesis of labeled internal standards for pharmacokinetic and drug metabolism studies.

-

Organic Synthesis: As a deuterated building block in the synthesis of complex molecules for various research purposes.

Experimental Protocol: Derivatization of Primary and Secondary Amines for LC-MS Analysis

This protocol provides a general procedure for the derivatization of analytes containing primary or secondary amine groups with this compound for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). This method is adapted from established protocols for similar derivatizing agents like phenyl isothiocyanate (PITC).[4][5][6]

Materials:

-

This compound

-

Analyte solution (e.g., peptide digest, metabolite extract)

-

Derivatization buffer: A freshly prepared solution of 5% (v/v) pyridine in a suitable organic solvent like acetonitrile or a mixture of acetonitrile and water.

-

Quenching solution: A solution to consume excess this compound, such as a solution of a primary amine (e.g., butylamine) or hydroxylamine.

-

LC-MS grade solvents (e.g., acetonitrile, water, formic acid)

Procedure:

-

Sample Preparation:

-

Ensure the sample is free of interfering substances. Solid-phase extraction (SPE) or other cleanup methods may be necessary.

-

The sample should be dissolved in a compatible solvent. If the sample is aqueous, it may need to be dried and reconstituted in the derivatization buffer.

-

-

Derivatization Reaction:

-

To your analyte solution, add an excess of this compound solution (e.g., 10-20 µL of a 5 mg/mL solution in acetonitrile). The exact amount should be optimized based on the concentration of the analyte.

-

Add the derivatization buffer to the reaction mixture.

-

Vortex the mixture gently to ensure homogeneity.

-

Incubate the reaction at a controlled temperature (e.g., room temperature or slightly elevated, 37-50°C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time should be determined empirically for each analyte.

-

-

Quenching the Reaction:

-

After the incubation period, add the quenching solution to the reaction mixture to consume any unreacted this compound.

-

Allow the quenching reaction to proceed for a short period (e.g., 10-15 minutes) at room temperature.

-

-

Sample Dilution and Analysis:

-

Dilute the derivatized sample with an appropriate solvent (e.g., the initial mobile phase of your LC method) to a suitable concentration for LC-MS analysis.

-

Inject the diluted sample into the LC-MS system.

-

LC-MS Parameters (Example):

-

Column: A reversed-phase C18 column is typically suitable for separating the derivatized analytes.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high organic content (Mobile Phase B) should be developed to achieve optimal separation.

-

Mass Spectrometry: Use a mass spectrometer in a suitable ionization mode (e.g., electrospray ionization - ESI) and detection mode (e.g., selected ion monitoring - SIM, or tandem mass spectrometry - MS/MS) to detect and quantify the derivatized analytes. The specific mass transitions for the derivatized analytes will need to be determined.

Visualizing the Workflow and Applications

To better illustrate the experimental process and the utility of this compound, the following diagrams are provided.

Caption: Experimental workflow for amine derivatization using this compound.

Caption: Applications and benefits of this compound in research.

References

- 1. clearsynth.com [clearsynth.com]

- 2. Phenyl isocyanate (phenyl-Dâ , 98%) - Cambridge Isotope Laboratories, DLM-7731-PK [isotope.com]

- 3. PHENYL ISOCYANATE (PHENYL-D5, 98%) | Eurisotop [eurisotop.com]

- 4. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Risks: A Comprehensive Technical Guide to the Safe Handling of Phenyl-d5 Isocyanate

For researchers, scientists, and professionals in drug development, the unique chemical properties of Phenyl-d5 isocyanate offer significant advantages in isotopic labeling and reaction mechanism studies. However, its utility is matched by a significant hazard profile that demands rigorous safety and handling protocols. This in-depth guide provides a technical overview of the necessary precautions, emergency procedures, and engineering controls to ensure the safe utilization of this compound in a laboratory setting.

Physicochemical and Toxicological Profile

Understanding the fundamental properties of this compound is the first step in safe handling. The following tables summarize key quantitative data, with information largely extrapolated from its non-deuterated analogue, phenyl isocyanate, due to the limited specific data for the deuterated compound. The primary difference in the deuterated form is its molecular weight.

| Physical and Chemical Properties | |

| Property | Value |

| CAS Number | 83286-56-0[1][2] |

| Molecular Formula | C₇D₅NO[2][3] |

| Molecular Weight | 124.15 g/mol [2][3] |

| Appearance | Colorless to yellow liquid with a pungent odor[4][5] |

| Boiling Point | 162-163 °C (lit.)[1] |

| Melting Point | -30 °C (lit.)[1] |

| Flash Point | 132°F (open cup)[5] |

| Density | Approximately 1.089 g/mL (similar to water)[4][5] |

| Vapor Pressure | 2.57 mmHg[5] |

| Refractive Index (n20/D) | 1.535 (lit.)[1] |

| Exposure Limits (for Phenyl Isocyanate) | |

| Regulatory Body | Limit |

| ACGIH TLV-TWA | 0.005 ppm[6] |

| ACGIH TLV-STEL | 0.015 ppm[6] |

Hazard Identification and GHS Classification

This compound is a hazardous substance. The following is a summary of its GHS classifications, which should be clearly understood by all personnel.

| GHS Hazard Class | Hazard Statement |

| Acute Toxicity, Inhalation | H333: May be harmful if inhaled |

| Skin Corrosion/Irritation | H315: Causes skin irritation[7] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[7] |

| Respiratory or Skin Sensitization | May cause an allergic reaction.[8] EUH204 - Contains isocyanates. |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[7] |

Safe Handling and Storage Protocols

A systematic approach to handling and storage is critical to mitigate the risks associated with this compound.

Engineering Controls

The primary method for controlling exposure should be robust engineering controls.

-

Ventilation: All work with this compound must be conducted in a certified chemical fume hood to control airborne concentrations.[6][7]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[7][9]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

-

Eye and Face Protection: Chemical safety glasses or goggles and a face shield are required.[1][7]

-

Skin Protection: Wear appropriate protective gloves (e.g., butyl rubber, Viton®) and a lab coat.[7][9] Ensure gloves are inspected before use and changed frequently.

-

Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7]

Handling Procedures

-

Grounding: All equipment used for handling must be grounded to prevent static discharge, which can be an ignition source.[10]

-

Incompatible Materials: this compound is incompatible with many substances, including water, amines, alcohols, acids, bases, and strong oxidizing agents.[10] Contact with these materials can lead to vigorous exothermic reactions, releasing toxic gases.

-

Moisture Sensitivity: The compound is moisture-sensitive.[6] Store under an inert atmosphere (e.g., nitrogen or argon).

-

General Hygiene: Do not eat, drink, or smoke in the work area.[9] Wash hands thoroughly after handling.[6][9]

Storage

-

Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9]

-

Temperature: Recommended storage is at refrigerator temperatures (2-8°C).[3][6]

-

Ignition Sources: Keep away from heat, sparks, and open flames.[1][9][10]

Experimental Workflow for Safe Handling

The following diagram illustrates a typical experimental workflow, integrating the necessary safety precautions at each step.

Caption: A flowchart illustrating the key stages and safety considerations in a typical experimental workflow involving this compound.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][7][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[1][6][7]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][7]

Spill Response

-

Isolate the Area: Immediately evacuate the area and isolate the spill. For liquids, this should be at least 50 meters (150 feet) in all directions.[10]

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Prevent the spill from entering drains or waterways.[6][10] Use a liquid-absorbent material to contain the spill.

-

Neutralization: For small spills, a decontamination solution can be prepared. A common solution consists of 90% water, 8% concentrated ammonia, and 2% detergent. Apply the solution to the spill, allow it to react for at least 10 minutes, and then collect the absorbed material into a designated waste container.

-

Do Not Use Water Directly: Do not use water directly on the spill as it can react and release carbon dioxide.[10]

Emergency Response Signaling Pathway

The following diagram outlines the logical steps for responding to an emergency involving this compound.

Caption: A diagram showing the parallel response pathways for personal exposure and spill events involving this compound.

Conclusion

This compound is a valuable tool in chemical research, but its potential hazards necessitate a culture of safety and strict adherence to established protocols. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and ensuring all personnel are trained on safe handling and emergency procedures, the risks associated with this compound can be effectively managed. This guide serves as a foundational document for developing laboratory-specific standard operating procedures to ensure the well-being of all researchers and the integrity of their work.

References

- 1. This compound | 83286-56-0 [amp.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. osha.gov [osha.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. georganics.sk [georganics.sk]

- 8. use-qa-inf-apiacs.azure-api.net [use-qa-inf-apiacs.azure-api.net]

- 9. nj.gov [nj.gov]

- 10. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Understanding the Reactivity of Phenyl-d5 Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of Phenyl-d5 isocyanate (C₆D₅NCO), a deuterated analog of phenyl isocyanate. Given the isotopic substitution of hydrogen with deuterium on the phenyl ring, the fundamental reactivity of the isocyanate functional group remains largely analogous to its non-deuterated counterpart. Therefore, this document will leverage the extensive research available on phenyl isocyanate to detail the core reactivity, experimental protocols, and kinetic data relevant to the application of this compound in research and drug development. The primary utility of the deuterated form lies in its application as an internal standard for quantitative mass spectrometry-based assays and in mechanistic studies where kinetic isotope effects can be probed.

Core Reactivity of the Isocyanate Group

The isocyanate group (-N=C=O) is characterized by its high electrophilicity at the central carbon atom, making it susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a synthetic intermediate. The primary reactions of this compound involve the addition of nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water.

-

Reaction with Alcohols: this compound reacts with alcohols to form N-phenyl-d5-carbamates, commonly known as urethanes. This reaction is fundamental to the formation of polyurethanes. The reaction can be catalyzed by tertiary amines.[1]

-

Reaction with Amines: The reaction with primary or secondary amines yields N,N'-disubstituted ureas. This reaction is typically very rapid.

-

Reaction with Water: this compound is sensitive to moisture and reacts with water to initially form an unstable carbamic acid, which then decomposes to yield aniline-d5 and carbon dioxide. The aniline-d5 can then react with another molecule of this compound to form N,N'-bis(phenyl-d5)urea.

Quantitative Reactivity Data

The following tables summarize kinetic data for the reactions of phenyl isocyanate with various nucleophiles. While this data is for the non-deuterated analog, it serves as a valuable reference for understanding the reactivity of this compound. A small solvent isotope effect has been observed in the hydrolysis of phenyl isocyanate (kH₂O/kD₂O = 1.65), suggesting that the deuteration on the phenyl ring is unlikely to introduce a significant kinetic isotope effect on the primary reactions of the isocyanate group.[2]

Table 1: Reaction of Phenyl Isocyanate with n-Butanol [1]

| Catalyst | Concentration (mol/L) | Temperature (°C) | Rate Constant (k) (L/mol·s) |

| None | - | 25 | Varies with reactant concentrations |

| Triethylamine | 0.01 | 25 | Significantly increased |

Table 2: Hydrolysis of Phenyl Isocyanate [3]

| Condition | Temperature (°C) | Half-life |

| Aqueous Hydrochloric Acid | 25 | 20 seconds |

| Water/Dioxane (1.7 to 23.9 mol/L water) | 25 | 55 seconds to 75.5 minutes |

Key Experimental Protocols

Synthesis of an N-(Phenyl-d5) Carbamate

This protocol describes the general procedure for the reaction of this compound with an alcohol to form a carbamate derivative.

Materials:

-

This compound

-

Alcohol of interest

-

Anhydrous solvent (e.g., dichloromethane, hexane)

-

Tertiary amine catalyst (e.g., pyridine, optional)

Procedure:

-

Dissolve the alcohol in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a stoichiometric equivalent of this compound to the solution. If catalysis is desired, a catalytic amount of a tertiary amine can be added.

-

Stir the reaction mixture at room temperature. The reaction time can range from a few minutes to several hours, depending on the reactivity of the alcohol and the presence of a catalyst.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, IR spectroscopy). The disappearance of the strong isocyanate peak (~2270 cm⁻¹) in the IR spectrum is a good indicator of reaction completion.

-

Upon completion, the carbamate product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization or column chromatography.

Synthesis of an N,N'-Disubstituted Urea

This protocol outlines the synthesis of a urea derivative from this compound and an amine.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

Procedure:

-

Dissolve the amine in the anhydrous solvent in a flask.

-

Slowly add a stoichiometric equivalent of this compound to the amine solution while stirring. This reaction is often exothermic, so cooling the reaction mixture in an ice bath may be necessary.

-

The urea product often precipitates out of the solution as it is formed.

-

After the addition is complete, continue stirring for a short period (e.g., 30 minutes) to ensure the reaction goes to completion.

-

The solid urea product can be collected by filtration, washed with a small amount of cold solvent, and dried.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core reaction pathways of this compound and a typical experimental workflow.

Caption: General reaction pathways of this compound.

References

Methodological & Application

Application Notes and Protocols: Phenyl-d5 Isocyanate in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl-d5 isocyanate (d5-PIC) is a chemical labeling reagent employed in quantitative proteomics for the relative quantification of proteins between different samples. This stable isotope-labeled compound reacts specifically with the N-terminal α-amine group of peptides. By using the deuterated (d5-PIC, "heavy") and non-deuterated (d0-PIC, "light") forms of the reagent to label two different peptide samples, the relative abundance of each peptide, and thus its parent protein, can be determined by mass spectrometry (MS). The 5 Dalton mass difference between the heavy and light tags allows for the differentiation and quantification of peptides from the two samples in a single MS analysis.[1][2]

This method is particularly useful for quantifying post-translationally modified proteins and for applications where metabolic labeling methods like SILAC are not feasible.[1][2] The reaction is rapid and proceeds efficiently at a neutral pH.[1][2]

Principle of Phenyl Isocyanate Labeling

Phenyl isocyanate (PIC) reacts with the primary amino group at the N-terminus of peptides to form a phenylurea derivative. In a typical quantitative proteomics experiment, one sample (e.g., control) is labeled with the light d0-PIC, and the other sample (e.g., treated) is labeled with the heavy d5-PIC. After labeling, the samples are mixed and analyzed by LC-MS/MS. The relative peak intensities of the peptide pairs with a 5 Da mass difference in the MS1 spectrum correspond to the relative abundance of that peptide in the original samples.

Applications

-

Relative Quantification of Proteins: d5-PIC labeling is a robust method for comparing protein expression levels between two states, such as drug-treated versus untreated cells or healthy versus diseased tissues.

-

Quantification of Post-Translational Modifications (PTMs): This technique has been successfully used to quantify changes in protein modifications, such as the analysis of styrene oxide adducts on human hemoglobin.[1]

-

Histone PTM Analysis: A hybrid chemical derivatization method uses propionylation to block lysine side chains, followed by tryptic digestion and d5-PIC labeling of the newly formed N-termini. This approach improves the detection and quantification of histone marks, including challenging modifications like di- and tri-methylated lysine 4 of histone H3.[3]

Experimental Workflow

The general workflow for a quantitative proteomics experiment using this compound is depicted below. This process involves protein extraction and digestion, peptide labeling with the isotopic tags, sample mixing, and subsequent analysis by mass spectrometry.

Protocols

Protocol 1: General Peptide Labeling with this compound

This protocol is adapted from the general principles of N-terminal peptide labeling for quantitative proteomics.

Materials:

-

Lyophilized peptide samples from two conditions (e.g., Sample A and Sample B)

-

d0-Phenyl isocyanate (light reagent)

-

d5-Phenyl isocyanate (heavy reagent)

-

Acetonitrile (ACN)

-

Dimethylformamide (DMF)

-

Triethylammonium bicarbonate (TEAB) buffer (50 mM, pH 8.0) or similar neutral pH buffer

-

Hydroxylamine solution (for quenching)

-

C18 desalting spin columns

-

Mass spectrometer compatible solvents (e.g., 0.1% formic acid in water)

Procedure:

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of d0-Phenyl isocyanate in ACN or DMF.

-

Prepare a 100 mM stock solution of d5-Phenyl isocyanate in ACN or DMF.

-

-

Peptide Resuspension:

-

Resuspend the digested and desalted peptide samples (e.g., 100 µg each) in 50 µL of 50 mM TEAB buffer (pH 8.0).

-

-

Labeling Reaction:

-

To Sample A, add the d0-Phenyl isocyanate stock solution to a final concentration of 10 mM.

-

To Sample B, add the d5-Phenyl isocyanate stock solution to a final concentration of 10 mM.

-

Vortex the samples gently and incubate at room temperature for 1 hour.

-

-

Quenching the Reaction:

-

Add hydroxylamine solution to a final concentration of 50 mM to quench any unreacted isocyanate.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Combination and Desalting:

-

Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

-

Acidify the mixed sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Desalt the combined peptide mixture using a C18 spin column according to the manufacturer's protocol.

-

Elute the labeled peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Resuspend the dried, labeled peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid).

-

Analyze the sample on a high-resolution mass spectrometer.

-

-

Data Analysis:

-

Process the raw data using appropriate software to identify peptides and quantify the peak area ratios of the d0/d5-labeled peptide pairs.

-

The ratio of the peak areas corresponds to the relative abundance of the peptide between the two samples.

-

Protocol 2: Hybrid Derivatization for Histone PTM Quantification

This protocol is a conceptual outline based on the method described for improving the analysis of histone modifications.[3]

Materials:

-

Isolated histones

-

Propionic anhydride

-

Ammonium hydroxide

-

Trypsin

-

d5-Phenyl isocyanate

-

Other reagents as listed in Protocol 1

Procedure:

-

Propionylation of Lysines:

-

React the isolated histones with propionic anhydride under mild aqueous conditions to convert free lysine ε-amino groups to their propionylated forms. This step protects the lysine side chains from tryptic cleavage and subsequent labeling.

-

-

Trypsin Digestion:

-

Perform a standard in-solution tryptic digest of the propionylated histones. Trypsin will now only cleave at arginine residues, generating a specific set of peptides.

-

-

Phenyl Isocyanate Labeling:

-

Following digestion, label the newly generated peptide N-termini with d0- or d5-Phenyl isocyanate as described in Protocol 1 (steps 3-5).

-

-

LC-MS/MS and Data Analysis:

-

Analyze the labeled peptides by high-resolution mass spectrometry.

-

Use specialized software, such as the described "Fishtones" application, for viewing and quantifying histone marks.[3]

-

Data Presentation

Quantitative data from d5-PIC labeling experiments are typically presented in tables that summarize the identified proteins, their corresponding peptide information, and the calculated abundance ratios.

Table 1: Example of Quantitative Proteomics Data using d0/d5-PIC Labeling

| Protein ID | Gene Name | Peptide Sequence | d0/d5 Ratio | Fold Change | p-value |

| P02768 | ALB | LVNEVTEFAK | 0.52 | -1.92 | 0.045 |

| P68871 | HBB | VHLTPEEK | 1.05 | 1.05 | 0.980 |

| Q9Y6K9 | XYZ1 | YLGYLEQLLR | 2.10 | 2.10 | 0.002 |

| P12345 | ABC2 | IFLENVIR | 0.33 | -3.03 | 0.001 |

-

d0/d5 Ratio: The ratio of the peak intensity of the light-labeled peptide to the heavy-labeled peptide.

-

Fold Change: The relative change in protein abundance (often expressed as the inverse for down-regulated proteins).

Signaling Pathway Visualization

References

- 1. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mass Spectrometric Quantification of Histone Post-translational Modifications by a Hybrid Chemical Labeling Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Isotope Labeling of Peptides with Phenyl-d5 Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of peptides followed by mass spectrometry has become an indispensable tool in quantitative proteomics, enabling the accurate comparison of protein abundance between different biological samples. Phenyl-d5 isocyanate (d5-PIC) is a chemical labeling reagent that reacts specifically with the N-terminal α-amine of peptides. This method offers a robust and cost-effective strategy for introducing a stable isotope label, facilitating the relative quantification of peptides and proteins. By comparing the mass spectral peak intensities of the light (unlabeled, d0) and heavy (d5-labeled) forms of a peptide, researchers can determine the relative abundance of that peptide in the original samples. This technique is particularly valuable for studying changes in protein expression, post-translational modifications, and biomarker discovery. This application note provides detailed protocols for the isotope labeling of peptides using this compound and subsequent analysis by mass spectrometry.

Principle of the Method

Phenyl isocyanate reacts efficiently and specifically with the primary amine at the N-terminus of a peptide under neutral to slightly basic pH conditions. The reaction is rapid, typically reaching completion within minutes at room temperature.[1] In a typical quantitative proteomics experiment, two samples are compared: a "control" or "light" sample and a "treated" or "heavy" sample. The peptides from the control sample are reacted with light phenyl isocyanate (d0-PIC), while the peptides from the experimental sample are labeled with this compound (d5-PIC). The five deuterium atoms on the phenyl ring of d5-PIC introduce a 5 Dalton mass shift in the labeled peptides compared to those labeled with d0-PIC. After labeling, the two samples are mixed in a 1:1 ratio and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative quantification of each peptide is determined by comparing the peak intensities of the d0- and d5-labeled peptide pairs in the mass spectrum.

Data Presentation